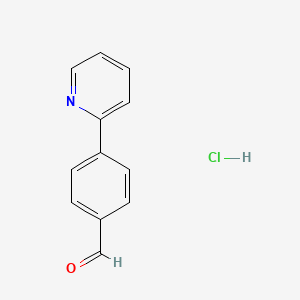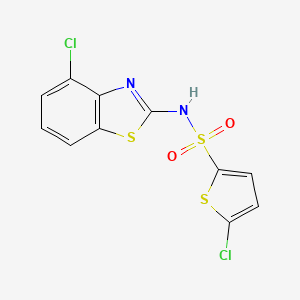
ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring which bears a carboxylic acid group . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用
Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate has been studied for its potential applications in pharmaceuticals, biotechnology, and other areas. It has been used in the treatment of various infectious diseases such as malaria, leishmaniasis, and schistosomiasis. This compound has also been studied for its potential use in the treatment of cancer and other diseases. In addition, this compound has been studied for its ability to modulate the activity of various enzymes and receptors. It has been shown to modulate the activity of proteases, kinases, and G-protein coupled receptors.
作用机制
Target of Action
The primary targets of ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in numerous physiological and pathological processes.
Biochemical Pathways
The compound likely affects the nitric oxide synthase pathways, given its target proteins . Nitric oxide plays a pivotal role in various biochemical pathways, including vasodilation, immune response, and neurotransmission. The downstream effects of these pathways can have significant impacts on physiological processes.
Result of Action
Given its potential interaction with nitric oxide synthase, it may influence nitric oxide production and thereby affect various cellular functions and signaling pathways .
实验室实验的优点和局限性
The use of ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate in laboratory experiments has several advantages and limitations. One of the advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize. In addition, this compound has a wide range of biological activities, making it suitable for a variety of applications. However, this compound has some limitations. It has a relatively short half-life, making it difficult to use in long-term experiments. In addition, this compound has a narrow therapeutic window, making it difficult to use in clinical trials.
未来方向
The potential of ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate is still being explored. Some of the future directions for this compound research include the development of novel drug delivery systems for this compound, the development of more potent derivatives of this compound, and the development of new methods for the synthesis of this compound. In addition, further research is needed to explore the mechanism of action of this compound and to identify new applications for this compound. Finally, further research is needed to explore the safety and efficacy of this compound in clinical trials.
合成方法
The synthesis of ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate has been described in the literature. It is synthesized from 4-amino-6-methylpyrimidin-2-yl piperazine-1-carboxylic acid (AMP) and ethyl ester. The synthesis of this compound involves the reaction of AMP with ethyl ester in the presence of an acid catalyst. The reaction is carried out in a two-step process. In the first step, the AMP is reacted with the ethyl ester to form the ethyl ester of AMP. In the second step, the ethyl ester of AMP is reacted with the acid catalyst to form this compound. The reaction is carried out at room temperature and is complete in about two hours.
属性
IUPAC Name |
ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-3-19-12(18)17-6-4-16(5-7-17)11-14-9(2)8-10(13)15-11/h8H,3-7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAZEEGALBSTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)








![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)

